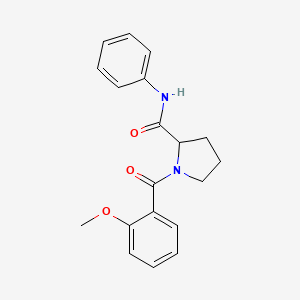
1-(2-methoxybenzoyl)-N-phenylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-derived compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
1-(2-methoxybenzoyl)-N-phenylprolinamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It also activates the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-N-phenylprolinamide has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and nitric oxide. It also reduces the activation of microglia, immune cells in the brain that play a role in neuroinflammation. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been found to decrease pain sensitivity and improve cognitive function in animal models, indicating its potential use in the treatment of pain and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxybenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent anti-inflammatory and analgesic effects, allowing for the study of these pathways in various disease models. However, 1-(2-methoxybenzoyl)-N-phenylprolinamide has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxybenzoyl)-N-phenylprolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in the treatment of chronic pain. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been found to reduce pain sensitivity in animal models and may be a promising candidate for the development of new pain medications. Finally, the development of more water-soluble derivatives of 1-(2-methoxybenzoyl)-N-phenylprolinamide may expand its use in various experimental settings.
Synthesemethoden
The synthesis of 1-(2-methoxybenzoyl)-N-phenylprolinamide involves the reaction between 2-methoxybenzoyl chloride and N-phenylprolinol in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain 1-(2-methoxybenzoyl)-N-phenylprolinamide in a white crystalline form.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development. 1-(2-methoxybenzoyl)-N-phenylprolinamide has also been shown to have antioxidant and neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-12-6-5-10-15(17)19(23)21-13-7-11-16(21)18(22)20-14-8-3-2-4-9-14/h2-6,8-10,12,16H,7,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHLJMQYMBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methoxyphenyl)carbonyl]-N-phenylprolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6046146.png)
![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![4-benzyl-1-(3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6046157.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6046181.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6046195.png)
![1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6046203.png)
![2-(2H-indazol-2-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6046207.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6046213.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6046215.png)
![7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046217.png)
![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)